1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)
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Overview
Description
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is of interest due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction typically involves refluxing in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Isatin (1H-Indole-2,3-dione): Known for its diverse biological activities and used as a precursor for drug synthesis.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: Studied for its antiviral and anticancer properties
Properties
IUPAC Name |
[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDNEGZPIGZJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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